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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selection of transformed yeast cells using

histidinol. This method offers a robust and specific selection strategy for yeast strains carrying

the HIS3 selectable marker, which is particularly useful in various molecular biology

applications, including protein expression, genetic screening, and drug discovery.

Introduction
Yeast transformation is a fundamental technique in molecular biology, enabling the introduction

of foreign DNA into yeast cells. A crucial step in this process is the selection of successfully

transformed cells. The HIS3 gene, which encodes imidazoleglycerol-phosphate dehydratase, is

a commonly used auxotrophic marker for selection in Saccharomyces cerevisiae.[1][2] This

enzyme catalyzes a key step in the biosynthesis of the amino acid histidine.[1][2][3]

Typically, selection for the HIS3 marker is performed on a synthetic defined (SD) medium

lacking histidine (histidine dropout medium). However, an alternative and often more stringent

selection can be achieved using a medium containing histidinol. Histidinol is a precursor in

the histidine biosynthesis pathway, and its conversion to L-histidine is dependent on a

functional HIS3 gene product. This application note details the principle and protocol for

histidinol-based selection of yeast transformants.
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The HIS3 gene encodes the enzyme imidazoleglycerol-phosphate dehydratase, which is

essential for the sixth step in the L-histidine biosynthesis pathway.[1][2][3] Yeast strains with a

non-functional his3 gene are auxotrophic for histidine and cannot grow on a medium lacking

this amino acid.

Histidinol is a metabolic intermediate that is converted to L-histidine in the final steps of the

biosynthesis pathway. By supplying histidinol in the growth medium, only yeast cells that have

been successfully transformed with a plasmid carrying a functional HIS3 gene can convert

histidinol to histidine and subsequently grow. Untransformed his3 mutant cells are unable to

utilize histidinol and will not survive. This method can provide a more stringent selection than

simple histidine dropout media by actively selecting for enzymatic function.

Materials and Reagents
Yeast Strains and Plasmids

Saccharomyces cerevisiae strain auxotrophic for histidine (e.g., carrying a his3Δ mutation).

Plasmid DNA carrying the HIS3 gene as a selectable marker.

Media and Solutions
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

Sterile deionized water

1 M LiOAc (Lithium Acetate), sterile

50% (w/v) PEG 3350 (Polyethylene Glycol), sterile

Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

Synthetic Defined (SD) medium components:

Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate

Ammonium sulfate

Dextrose
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Dropout supplement lacking histidine

L-Histidinol dihydrochloride (FW: 214.09 g/mol )

1 M NaOH, sterile

Experimental Protocols
This section details the protocols for yeast transformation and subsequent selection on

histidinol-containing medium.

Preparation of Competent Yeast Cells
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with

shaking.

The next day, dilute the overnight culture into 50 mL of fresh YPD medium to an OD₆₀₀ of

approximately 0.2.

Incubate at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Discard the supernatant and wash the cells with 25 mL of sterile deionized water. Centrifuge

again.

Resuspend the cell pellet in 1 mL of 100 mM LiOAc.

The cells are now competent and ready for transformation. For optimal results, use freshly

prepared competent cells.

Yeast Transformation (Lithium Acetate/PEG Method)
In a sterile microfuge tube, combine the following in order:

240 µL of 50% PEG 3350

36 µL of 1 M LiOAc
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10 µL of single-stranded carrier DNA (10 mg/mL, boiled for 5 minutes and immediately

cooled on ice before use)

1-5 µg of plasmid DNA (in ≤ 74 µL of sterile water)

50 µL of competent yeast cells

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

Incubate the tube at 42°C for 40-45 minutes (heat shock).

Pellet the cells by centrifugation at 8,000 x g for 1 minute.

Carefully remove the supernatant.

Resuspend the cell pellet in 1 mL of sterile deionized water.

Preparation of Histidinol Selection Plates
Prepare 1 liter of Synthetic Defined (SD) medium lacking histidine according to standard

recipes. This typically includes:

6.7 g Yeast Nitrogen Base without amino acids

5 g Ammonium Sulfate

20 g Dextrose

Appropriate amino acid dropout supplement lacking histidine

20 g Agar

Autoclave the medium to sterilize.

Cool the autoclaved medium to approximately 55-60°C in a water bath.

Prepare a 300 mM stock solution of L-histidinol dihydrochloride in sterile deionized water.

Filter-sterilize this solution using a 0.22 µm filter.
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Add 10 mL of the sterile 300 mM L-histidinol stock solution to the 1 liter of cooled SD

medium to achieve a final concentration of 3 mM.

Mix gently but thoroughly and pour the plates.

Allow the plates to solidify at room temperature.

Plating and Selection of Transformants
Plate 100-200 µL of the resuspended transformed yeast cells onto the SD/-His + 3 mM

Histidinol plates.

Incubate the plates at 30°C for 2-4 days, or until colonies appear.

As a control, plate the transformation mix on a non-selective YPD plate to assess cell

viability after the transformation procedure, and on an SD/-His plate without histidinol to
compare colony formation. A negative control transformation (without plasmid DNA) should

also be plated on the selection plates to check for background growth.

Data Presentation
Quantitative data from a typical yeast transformation experiment using histidinol selection is

summarized below. The data represents the average number of colonies obtained per plate.

Selection Plate Plasmid DNA (+HIS3)
No Plasmid DNA (Negative
Control)

SD/-His ~250 colonies 0 colonies

SD/-His + 3 mM Histidinol ~200 colonies 0 colonies

YPD (viability control) Lawn of growth Lawn of growth

Note: Transformation efficiency can vary depending on the yeast strain, plasmid size, and

quality of reagents. The values presented are for illustrative purposes.

Visualizations
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Histidine Biosynthesis Pathway
The following diagram illustrates the L-histidine biosynthesis pathway in Saccharomyces

cerevisiae, highlighting the crucial step catalyzed by the HIS3 gene product.
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Caption: L-histidine biosynthesis pathway in S. cerevisiae.

Experimental Workflow
The diagram below outlines the key steps of the histidinol-based selection protocol.
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Caption: Workflow for histidinol-based yeast selection.
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Troubleshooting
Problem Possible Cause Suggested Solution

No colonies on selection plates Poor transformation efficiency.

Optimize the transformation

protocol: use fresh, high-

quality plasmid DNA; ensure

competent cells are in the

optimal growth phase; verify

the heat shock temperature

and duration.

Incorrect histidinol

concentration.

Prepare a fresh stock solution

of histidinol and ensure the

final concentration in the plates

is 3 mM.

Inactive HIS3 gene on the

plasmid.

Verify the integrity and

sequence of the HIS3 gene on

your plasmid.

High background growth

(many colonies on negative

control plate)

Contamination of yeast strain

or media.

Use a fresh, verified his3

auxotrophic yeast strain.

Ensure all media and solutions

are sterile.

Incomplete histidine dropout.

Use high-quality dropout

supplements and yeast

nitrogen base to prepare the

selection media.

Slow or poor colony growth Suboptimal growth conditions.

Ensure plates are incubated at

the correct temperature

(30°C).

Toxicity of histidinol at higher

concentrations.

While 3 mM is a standard

concentration, you can test a

range of histidinol

concentrations (e.g., 1-5 mM)

to find the optimal level for

your specific yeast strain.
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Conclusion
Histidinol-based selection provides a stringent and reliable method for isolating yeast

transformants carrying the HIS3 marker. By leveraging the enzymatic activity of the HIS3 gene

product, this technique can reduce background growth and ensure the selection of cells with a

functional histidine biosynthesis pathway. The detailed protocols and guidelines presented in

this application note will enable researchers to successfully implement this powerful selection

strategy in their yeast-based experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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